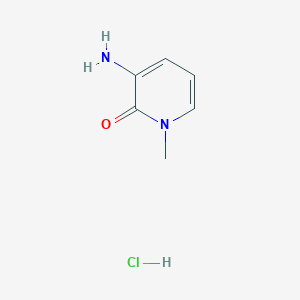

3-Amino-1-methylpyridin-2(1H)-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVICGAMXLJCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523570-95-7 | |

| Record name | 2(1H)-Pyridinone, 3-amino-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523570-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS Number: 1523570-95-7), a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also incorporates detailed information on its corresponding free base, 3-Amino-1-methylpyridin-2(1H)-one (CAS Number: 33631-01-5), to provide a thorough understanding of its chemical nature and potential applications.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 3-Amino-1-methylpyridin-2(1H)-one. The hydrochloride salt is expected to exhibit increased aqueous solubility and crystallinity compared to the free base, which can be advantageous for certain pharmaceutical and experimental applications.

Table 1: Physicochemical Properties

| Property | This compound | 3-Amino-1-methylpyridin-2(1H)-one (Free Base) |

| CAS Number | 1523570-95-7 | 33631-01-5 |

| Molecular Formula | C₆H₉ClN₂O[1] | C₆H₈N₂O[2] |

| Molecular Weight | 160.6 g/mol [1] | 124.14 g/mol [2] |

| Appearance | Solid[1] | Brown to black solid[3] |

| Purity | ≥95%[1] | ≥97% |

| Melting Point | No data available | 60-62 °C[4] |

| Boiling Point | No data available | 296.0 ± 29.0 °C (Predicted)[3] |

| pKa | No data available | 3.54 ± 0.20 (Predicted)[3] |

| Storage | Sealed in dry, room temperature[5] | 2-8°C, protect from light[3] |

Synthesis and Characterization

While a specific synthesis protocol for this compound is not detailed in the available literature, it can be readily prepared by treating the free base with hydrochloric acid in a suitable solvent.

The synthesis of the free base, 3-Amino-1-methylpyridin-2(1H)-one, can be achieved through several methods:

-

Direct Amination: This involves the amination of 1-methylpyridin-2-one.[6]

-

Palladium-Catalyzed Coupling: These reactions utilize the pyridinone scaffold as a directing group to facilitate bond formation.[6]

-

Cyclization Reactions: Intramolecular cyclization of appropriate precursors can also yield the desired product.[6]

Characterization of the synthesized compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[6]

Diagram 1: General Synthesis Pathway

Caption: General synthesis workflow for this compound.

Applications in Research and Development

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor.[7] This characteristic makes derivatives of 3-Amino-1-methylpyridin-2(1H)-one valuable for designing molecules that can interact with biological targets.

Medicinal Chemistry

The presence of the amino and pyridinone functional groups suggests potential for diverse biological activities.[6] Research on related pyridinone derivatives has revealed a broad spectrum of therapeutic potential, including:

-

Antitumor and Antimicrobial Activity: The pyridinone core is found in numerous compounds with these properties.[7]

-

Anti-inflammatory Effects: Derivatives have been explored for their anti-inflammatory potential.[6]

-

Enzyme Inhibition: Related compounds have shown inhibitory activity against specific enzymes, suggesting potential applications in various diseases.[6] For instance, some derivatives have been investigated as potential treatments for conditions like ischemic stroke.[6]

-

Antioxidant Properties: Some derivatives have demonstrated significant antiradical activity, indicating potential therapeutic use against oxidative stress.[6]

Organic Synthesis and Catalysis

3-Amino-1-methylpyridin-2(1H)-one and its derivatives are useful intermediates in organic synthesis. The amino group can be further functionalized to create more complex molecules.[6]

-

Palladium-Catalyzed Reactions: The pyridinone moiety can act as a directing group in palladium-catalyzed reactions, enabling the selective functionalization of other parts of a molecule.[6]

-

Ligand in Catalysis: The ability of the compound to coordinate with metals makes it a valuable ligand in catalysis, particularly in organic synthesis.[6]

Diagram 2: Potential Application Areas

Caption: Key application areas for this compound.

Safety and Handling

The available safety data for this compound indicates that it should be handled with care.

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before working with this compound. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.

Future Directions

The unique structural features of this compound position it as a compound of interest for further investigation. Future research could focus on:

-

Elucidation of Specific Biological Targets: Identifying the specific enzymes or receptors with which this compound and its derivatives interact could lead to the development of novel therapeutics.

-

Expansion of the Chemical Space: Synthesizing a library of derivatives by modifying the amino group and the pyridinone ring could uncover compounds with enhanced potency and selectivity for various biological targets.

-

Exploration in Materials Science: Investigating the potential of this compound in the development of new functional materials, such as polymers or dyes, could open up new avenues of application.

References

- 1. This compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-1-methylpyridin-2(1H)-one CAS#: 33631-01-5 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]

- 6. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

Physicochemical properties of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a new chemical entity's (NCE) physicochemical properties is not merely a regulatory formality but a foundational pillar of a successful research program. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of this compound, a heterocyclic compound of interest as a versatile building block in medicinal chemistry.[1][2] The pyridinone scaffold is a privileged structure found in numerous biologically active compounds, making a thorough characterization of its derivatives essential for accelerating drug development timelines.[2]

The principles outlined herein are grounded in the recommendations set forth by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A, which mandates the establishment of specifications for new drug substances to ensure quality, safety, and efficacy.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both a detailed characterization of the title compound and a practical framework for its evaluation.

Molecular and Structural Properties

The unambiguous identification and structural elucidation of a drug substance is the first step in its characterization. For this compound, this involves confirming its chemical identity and understanding its three-dimensional solid-state architecture.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1523570-95-7 | [5][6][7] |

| Molecular Formula | C₆H₉ClN₂O | [5] |

| Molecular Weight | 160.6 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | ≥95% | [5] |

| InChI Key | JZVICGAMXLJCEN-UHFFFAOYSA-N | [5] |

Solid-State Structure: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography (SCXRC) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[8] It provides precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions (such as hydrogen bonding) that dictate the crystal packing. For pyridinone derivatives, which often exhibit diverse coordination modes and tautomeric forms, SCXRC is invaluable for confirming the exact structure and understanding its solid-state behavior.[2][9]

The insights gained from SCXRC are critical for identifying and differentiating polymorphs—different crystalline forms of the same compound—which can have significantly different physicochemical properties, including solubility and stability, as highlighted in ICH guideline Q6A.[3]

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).[9]

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is cooled in a nitrogen stream (typically 100-150 K) to minimize thermal vibrations. A diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined computationally to achieve the best fit with the experimental data.[8]

Thermal Properties

Thermal analysis techniques are indispensable in pharmaceutical development for characterizing the stability and physical state of a drug substance. They measure changes in material properties as a function of temperature, providing critical data for manufacturing, formulation, and storage.[10]

Melting Point and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12] Its primary applications in pharmaceutical sciences include:

-

Melting Point and Enthalpy of Fusion: Determining the precise melting point, which is a key indicator of purity.

-

Polymorphism Detection: Identifying different crystalline forms, as they will exhibit distinct melting points and thermal events.[11][13]

-

Purity Assessment: The presence of impurities typically broadens the melting endotherm and lowers the melting point.[11][14]

-

Glass Transitions: Identifying the glass transition temperature (Tg) of amorphous materials.[13]

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[12] The heat flow difference between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak maximum (melting point), and the integrated peak area (enthalpy of fusion).[15]

Thermal Stability and Composition: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][16] It is a crucial tool for assessing the thermal stability of a compound and quantifying volatile content.[17] Key applications include:

-

Thermal Stability: Determining the temperature at which the compound begins to decompose.[10][16]

-

Solvent and Water Content: Quantifying the amount of residual solvents or water by measuring the mass loss at temperatures below the decomposition point.[17][18]

-

Hydrate/Solvate Analysis: Characterizing the loss of water or solvent molecules from crystalline hydrates or solvates.[17]

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed onto the highly sensitive balance inside the TGA furnace.

-

Thermal Program: The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). The sample's mass is continuously recorded.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step.[17]

References

- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikev.org [ikev.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. This compound [cymitquimica.com]

- 6. This compound | 1523570-95-7 [chemicalbook.com]

- 7. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. veeprho.com [veeprho.com]

- 11. quercus.be [quercus.be]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. veeprho.com [veeprho.com]

- 14. news-medical.net [news-medical.net]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Stability and Storage of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride

Introduction

3-Amino-1-methylpyridin-2(1H)-one hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. As a substituted pyridinone, its structural motifs are present in various biologically active molecules. The purity and stability of this compound are paramount for obtaining reliable and reproducible results in experimental settings, from early-stage discovery to preclinical development. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its potential degradation pathways, and establishes best practices for its storage and handling to ensure its integrity over time.

Chemical Structure and Physicochemical Properties

Understanding the inherent stability of this compound begins with an analysis of its structure. The molecule consists of a pyridinone ring, which is an aromatic six-membered heterocycle containing a nitrogen atom, substituted with an amino group and a methyl group. The hydrochloride salt form generally enhances solubility in aqueous media and can influence stability.

Key structural features influencing stability:

-

Pyridinone Ring: The electron-rich nature of the pyridinone ring can make it susceptible to oxidative degradation.

-

Amino Group: The primary amine at the 3-position is a potential site for oxidation and can react with aldehydes and ketones.

-

Hydrochloride Salt: This salt form indicates that the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]

While specific experimental data for this exact molecule is not extensively published, general principles of pyridinone and aminopyridine chemistry provide a strong basis for predicting its stability profile.[2]

Predicted Degradation Pathways

The degradation of pharmaceutical compounds can occur through several mechanisms, including hydrolysis, oxidation, and photolysis.[3][4] For this compound, the most probable degradation pathways are oxidation and photodegradation, with hydrolysis being less likely for the core ring structure but a consideration for the salt in the presence of significant moisture.

Oxidative Degradation

The presence of the electron-donating amino group can increase the susceptibility of the pyridinone ring to oxidation. Atmospheric oxygen or trace peroxides in solvents can initiate oxidative processes, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.[5][6] The degradation of pyridine derivatives often involves hydroxylation as a key step.[2][7]

Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV range (300-500 nm).[8][9] Light energy can promote the molecule to an excited state, leading to reactions that would not otherwise occur. This can result in complex degradation profiles, including polymerization or the formation of colored degradants. For aminopyridines, photodegradation is a significant stability concern.[10]

Hygroscopicity and Hydrolysis

As a hydrochloride salt, the compound is predicted to be hygroscopic.[11] Absorbed moisture can lead to physical changes such as clumping and can also accelerate chemical degradation by acting as a solvent for reactants or by direct participation in hydrolytic reactions.[1][12] While the pyridinone ring itself is generally stable to hydrolysis, the presence of water can facilitate other degradation pathways.

Caption: Predicted degradation pathways for the compound.

Recommended Storage and Handling Conditions

To mitigate the degradation risks, stringent storage and handling protocols are essential. The following recommendations are based on the predicted chemical liabilities of the molecule.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (Refrigerated) | Reduces the rate of chemical degradation. Stable under normal temperatures, but cooler temperatures provide a greater margin of safety.[1][13] |

| Humidity | Store in a desiccator or controlled low-humidity environment (<40% RH) | The compound is a hygroscopic salt and will absorb atmospheric moisture, leading to physical changes and potential chemical degradation.[11] |

| Light | Protect from light at all times | The aromatic, amino-substituted structure is susceptible to photodegradation.[8][10] Use amber vials or wrap containers in aluminum foil.[14] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation.[13] |

Handling Procedures

-

Weighing and Aliquoting: Whenever possible, handle the compound in a glove box with a controlled atmosphere. If a glove box is not available, remove the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Light Exposure: Minimize exposure to ambient and artificial light. Use low-UV lighting or yellow light where possible during handling.[14][15]

-

Containers: Store the solid compound in well-sealed, airtight containers. Amber glass vials with tight-fitting caps are ideal.[1][10]

Experimental Workflow: Forced Degradation Study

To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is the industry-standard approach.[3][16] Such a study intentionally exposes the compound to harsh conditions to identify likely degradation products and pathways, which is critical for developing stability-indicating analytical methods.[4][17][18]

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.[3]

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at a temperature above accelerated testing conditions (e.g., 70°C) for 48 hours.[17]

-

Photodegradation: Expose the solution (in a quartz cuvette) and solid powder to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[3]

-

-

Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

Data Evaluation:

Caption: Workflow for a forced degradation study.

Conclusion

While this compound exhibits good stability for related aminopyridine structures under controlled conditions, its chemical structure presents inherent risks related to oxidation, photodegradation, and hygroscopicity.[13][19] Adherence to the stringent storage and handling conditions outlined in this guide—specifically, protection from light, moisture, and oxygen, combined with refrigerated temperatures—is critical for preserving its purity and ensuring the validity of research outcomes. For drug development applications, conducting a formal forced degradation study is strongly recommended to fully characterize its stability profile and develop validated, stability-indicating analytical methods.

References

- 1. laballey.com [laballey.com]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lfatabletpresses.com [lfatabletpresses.com]

- 9. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]

- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 11. schaeffer-trading.com [schaeffer-trading.com]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. rjptonline.org [rjptonline.org]

- 19. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR and mass spectrometry analysis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Amino-1-methylpyridin-2(1H)-one Hydrochloride

This guide provides an in-depth technical overview of the analytical methodologies for the characterization of this compound, a key intermediate in pharmaceutical synthesis. We will explore the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to elucidate its molecular structure and confirm its identity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these analytical techniques in the context of heterocyclic chemistry.

Introduction to this compound

This compound is a substituted pyridinone derivative. The parent compound, 3-amino-1-methylpyridin-2(1H)-one, has the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] The hydrochloride salt form, with the formula C₆H₉ClN₂O and a molecular weight of 160.6 g/mol , is often utilized to improve the compound's stability and solubility, which are critical properties in pharmaceutical development.[3][4] The structural confirmation of this molecule is paramount for quality control and regulatory compliance.

Part 1: Structural Elucidation using Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds.

Experimental Protocol: FT-IR Analysis

A common and effective method for analyzing solid samples like this compound is the Attenuated Total Reflectance (ATR) technique.[5][6][7][8] ATR is advantageous as it requires little to no sample preparation.[5][8][9]

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR crystal.

Sample Preparation:

-

Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.[10]

-

Place a small, representative amount of the this compound powder onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.[6]

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to ensure a good signal-to-noise ratio)

Interpretation of the FT-IR Spectrum

The resulting FT-IR spectrum should be analyzed for characteristic absorption bands that correspond to the functional groups present in the molecule.

Table 1: Expected FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3400 - 3200 | Stretching (often two bands for primary amine)[11] |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Methyl) | 2950 - 2850 | Asymmetric and Symmetric Stretching[11] |

| C=O (Lactam) | ~1650 | Stretching[11] |

| C=C / C=N (Aromatic Ring) | 1600 - 1450 | Stretching[11] |

| C-N | 1350 - 1200 | Stretching[11] |

The presence of the hydrochloride salt may cause broadening of the N-H stretching bands. The precise position of the lactam C=O stretch is sensitive to the local chemical environment.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis using the ATR technique.

Part 2: Molecular Weight and Fragmentation Analysis using Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound and obtaining structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it minimizes fragmentation during the ionization process.[12]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Collision Energy (for MS/MS): Ramped to obtain fragment ions.

Interpretation of the Mass Spectrum

Full Scan (MS1): The primary goal of the full scan is to identify the protonated molecular ion [M+H]⁺. For 3-Amino-1-methylpyridin-2(1H)-one (the free base), the expected monoisotopic mass is approximately 124.0637 u. Therefore, the protonated ion [C₆H₈N₂O + H]⁺ should be observed at an m/z of approximately 125.0710. High-resolution mass spectrometry allows for the confirmation of the elemental composition based on the accurate mass measurement.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural confirmation.[13] Common fragmentation pathways for pyridones can involve the loss of small neutral molecules like CO and HCN.[14][15]

Table 2: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₉N₂O]⁺ | ~125.0710 |

| Potential Fragments | - | To be determined experimentally |

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis using ESI.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive and robust analytical strategy for the structural characterization of this compound. FT-IR confirms the presence of key functional groups, while high-resolution mass spectrometry provides an accurate molecular weight and valuable structural insights through fragmentation analysis. These techniques, when used in concert, form a self-validating system for the unambiguous identification of this important pharmaceutical intermediate, ensuring the integrity and quality of the final drug product.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. This compound [cymitquimica.com]

- 4. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. youtube.com [youtube.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 10. benchchem.com [benchchem.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

Mechanism of action of 3-Amino-1-methylpyridin-2(1H)-one derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-1-methylpyridin-2(1H)-one Derivatives

Executive Summary

The 3-amino-1-methylpyridin-2(1H)-one scaffold and its broader 3-aminopyridin-2-one family represent a versatile and privileged structure in modern medicinal chemistry. Initially recognized for its utility in synthetic organic chemistry, its derivatives have emerged as potent modulators of critical biological pathways. This technical guide synthesizes current research to provide an in-depth understanding of their primary mechanism of action, focusing on their role as kinase inhibitors. We will dissect the structural basis for this activity, outline the experimental workflows used for their characterization, and explore secondary and emerging therapeutic applications, including analgesia and antioxidant activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

The 3-Aminopyridin-2(1H)-one Scaffold: A Multifaceted Core

The 3-Amino-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone ring functionalized with an amino group at the 3-position and a methyl group on the ring nitrogen.[1] While the core molecule is a valuable bidentate ligand and directing group in palladium-catalyzed reactions for complex organic synthesis,[1] its true therapeutic potential is realized in its derivatives. The scaffold's unique electronic and structural properties, particularly its capacity for forming multiple hydrogen bonds, make it an ideal starting point for fragment-based drug discovery.[2][3] This guide will focus on the biological mechanisms through which these derivatives exert their effects.

Primary Mechanism of Action: Inhibition of Mitotic Kinases

The most robustly characterized mechanism of action for 3-aminopyridin-2-one derivatives is the inhibition of protein kinases, a class of enzymes frequently deregulated in cancer.[2]

Key Targets: Monopolar Spindle 1 (MPS1) and Aurora Kinases

Systematic screening of a fragment library based on the 3-aminopyridin-2-one motif against a panel of 26 kinases revealed potent, ligand-efficient inhibition of Monopolar Spindle 1 (MPS1) and the Aurora kinase family (Aurora A and Aurora B).[2][4] These kinases are critical regulators of mitosis, ensuring proper chromosome segregation and cell division. Their over-expression or mutation is a hallmark of many cancers, making them attractive therapeutic targets.[2]

Key derivatives identified in these screens include:

-

3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one

-

3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one[2]

These findings established the 3-aminopyridin-2-one scaffold as a novel and promising class of inhibitors for these essential mitotic kinases.[2]

Molecular Basis of Kinase Inhibition: Structural Insights

The efficacy of these derivatives is rooted in their specific mode of binding within the highly conserved ATP-binding site of the target kinase. X-ray crystallography studies have been instrumental in elucidating these interactions at the atomic level.[2]

Causality of Binding: The 3-aminopyridin-2-one scaffold acts as a "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket. The design of effective kinase inhibitors often hinges on establishing strong interactions with this region. The 3-aminopyridin-2-one core is particularly adept at this, forming multiple hydrogen bonds with the backbone of the hinge, effectively mimicking the interactions of the adenine portion of ATP and acting as a competitive inhibitor.[2][3] Structural studies have confirmed key interactions with a conserved lysine residue, providing a solid foundation for further structure-based drug design to enhance potency and selectivity.[2]

References

- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride from pyridine precursors

<

Application Note: A-008

Synthesis of 3-Amino-1-methylpyridin-2(1H)-one hydrochloride from Pyridine Precursors

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The described multi-step synthetic route commences with the nitration of 2-aminopyridine, followed by diazotization and hydrolysis to yield 3-nitropyridin-2-ol. Subsequent N-methylation of the pyridin-2(1H)-one tautomer and catalytic hydrogenation of the nitro group afford the target compound. This document elucidates the causality behind the experimental choices at each stage, offering insights into reaction mechanisms, optimization, and characterization. All protocols are designed to be self-validating, with clear data presentation and visual guides to the workflow.

Introduction

3-Amino-1-methylpyridin-2(1H)-one and its derivatives are significant scaffolds in the development of novel therapeutic agents, exhibiting a range of biological activities.[1] Their structural features, including a heterocyclic ring with amino and ketone functional groups, make them attractive for exploring interactions with various biological targets.[1] The synthesis of such substituted pyridinones often requires a multi-step approach, demanding careful control over reaction conditions to achieve desired regioselectivity and high yields. This guide details a reliable and reproducible pathway starting from readily available pyridine precursors.

Synthetic Strategy Overview

The overall synthetic pathway can be conceptualized as a three-stage process:

-

Functionalization of the Pyridine Ring: Introduction of a nitro group at the 3-position and a hydroxyl group at the 2-position of the pyridine core.

-

N-Methylation: Selective methylation of the ring nitrogen of the resulting 3-nitropyridin-2(1H)-one.

-

Reduction and Salt Formation: Conversion of the nitro group to an amino group via catalytic hydrogenation, followed by formation of the hydrochloride salt.

This strategy is advantageous as it utilizes common and well-understood chemical transformations, allowing for robust and scalable synthesis.

Diagram of the Synthetic Workflow

Caption: Overall synthetic route from 2-aminopyridine to the target compound.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 3-Nitropyridin-2-ol

The initial steps focus on the regioselective introduction of the nitro and hydroxyl groups onto the pyridine ring.

Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-3-nitropyridine

-

Principle: The nitration of 2-aminopyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Under controlled conditions, the 3- and 5-nitro isomers are the major products.[2][3][4] Separation of the desired 3-nitro isomer is a critical step.[2]

-

Protocol:

-

In a well-ventilated fume hood, cautiously add 2-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid at a temperature maintained below 20°C.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by filtration, washed with cold water, and dried.

-

The isomers are then separated by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the 2-amino-3-nitropyridine.

-

Step 1.2: Diazotization and Hydrolysis to 3-Nitropyridin-2-ol

-

Principle: The amino group of 2-amino-3-nitropyridine is converted to a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis in an aqueous acidic medium replaces the diazonium group with a hydroxyl group, yielding 3-nitropyridin-2-ol. This compound exists in tautomeric equilibrium with 3-nitro-2-pyridone.

-

Protocol:

-

Dissolve 2-amino-3-nitropyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Heat the mixture to 70-80°C and maintain for 1-2 hours until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-nitropyridin-2-ol.

-

Part 2: N-Methylation of 3-Nitropyridin-2-ol

-

Principle: The methylation of hydroxypyridines can lead to a mixture of N- and O-alkylated products.[5] To selectively achieve N-methylation, the reaction is typically carried out under basic conditions where the pyridone tautomer is favored, and the nitrogen atom is more nucleophilic.[6]

-

Protocol:

-

Suspend 3-nitropyridin-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a base, such as sodium hydride (1.1 eq), in portions at 0°C.[7]

-

Stir the mixture for 30 minutes to allow for the formation of the sodium salt.[7]

-

Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, then heat to 55°C for 16 hours.[7]

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-nitro-1-methylpyridin-2(1H)-one.[7][8]

-

Part 3: Reduction of the Nitro Group and Salt Formation

-

Principle: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a heterogeneous catalyst like palladium on carbon (Pd/C).[9][10][11] The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.[12][13][14]

-

Protocol:

-

Dissolve 3-nitro-1-methylpyridin-2(1H)-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add 10% Pd/C catalyst (5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[15]

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1-methylpyridin-2(1H)-one.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether or isopropanol dropwise until the precipitation is complete.

-

Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound.

-

Data Summary

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2-Amino-3-nitropyridine | 2-Aminopyridine | HNO₃, H₂SO₄ | 40-50 | >95 |

| 3-Nitropyridin-2-ol | 2-Amino-3-nitropyridine | NaNO₂, H₂SO₄, H₂O | 70-80 | >97 |

| 3-Nitro-1-methylpyridin-2(1H)-one | 3-Nitropyridin-2-ol | CH₃I, NaH, THF | 85-95 | >98 |

| This compound | 3-Nitro-1-methylpyridin-2(1H)-one | H₂, 10% Pd/C, HCl | 90-98 | >99 |

Yields are indicative and may vary based on reaction scale and purification efficiency.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from pyridine precursors. The protocols have been optimized to ensure high yields and purity of the intermediates and the final product. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, aiding researchers in troubleshooting and adapting the synthesis for related analogues.

References

- 1. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-nitro-1-methyl-2(1H)-pyridinone synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 12. This compound [cymitquimica.com]

- 13. 1523570-95-7|this compound|BLD Pharm [bldpharm.com]

- 14. This compound | 1523570-95-7 [chemicalbook.com]

- 15. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: 3-Amino-1-methylpyridin-2(1H)-one as a Robust Bidentate Directing Group for Selective C-H Functionalization

Introduction: A Paradigm Shift in Directing Group Strategy

In the field of synthetic organic chemistry, the quest for atom economy and modular efficiency has positioned C-H activation as a transformative strategy. The success of this approach hinges on the precise control of regioselectivity, a challenge often addressed through the use of directing groups. However, many conventional directing groups are monofunctional or require harsh removal conditions.

This guide introduces 3-amino-1-methylpyridin-2(1H)-one (AMP) , a novel N,O-bidentate directing group designed for superior performance in transition metal-catalyzed reactions.[1][2] Unlike traditional auxiliaries, the AMP scaffold offers a unique combination of a pyridone oxygen and an exocyclic amine nitrogen, which act in concert to form a highly stable, six-membered metallacycle with catalysts like Palladium(II). This stable pre-transition state geometry enables the selective activation of previously challenging remote C(sp³)–H and C(sp²)–H bonds.[1][3]

The significance of the AMP group lies in its ability to:

-

Enable Remote C-H Activation: Facilitates functionalization at γ-C(sp³) and β/γ-C(sp²) positions, which are often difficult to access.[2]

-

Act as a Bidentate Ligand: Forms a powerful and stable Pd(II) metallacycle, enhancing catalytic efficiency and selectivity.[3][4]

-

Function in Diverse Reactions: Demonstrates versatility in both Palladium-catalyzed arylations and Copper-catalyzed aminations.[5][6]

-

Be Tracelessly Removed: The directing group can be efficiently cleaved, restoring the native carboxylic acid functionality and allowing for its recovery, which is a significant advantage in multi-step synthesis.[1]

These attributes make AMP a powerful tool for researchers in medicinal chemistry and materials science, streamlining the synthesis of complex molecules and enabling late-stage functionalization of drug candidates.[5][6]

The Mechanistic Rationale: Engineering Selectivity through Bidentate Chelation

The efficacy of the AMP directing group is rooted in its pre-organized structure, which is ideal for forming a stable chelation complex with a transition metal center. In the context of the well-documented Palladium(II)-catalyzed C-H arylation of carboxylic acid derivatives, the mechanism proceeds through a defined catalytic cycle.

First, the AMP-amide substrate coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂) via the pyridone oxygen and the amide nitrogen. This bidentate chelation forms a rigid, planar six-membered ring structure. This conformation brings a specific C-H bond into close proximity with the palladium center, facilitating a regioselective C-H activation step, often via a concerted metalation-deprotonation (CMD) pathway. The resulting palladacycle is a stable intermediate that then undergoes oxidative addition with an aryl halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(II) catalyst.

Caption: Fig. 1: Catalytic cycle for AMP-directed C-H arylation.

Applications in Complex Synthesis

The AMP directing group has proven effective in a range of challenging synthetic transformations.

Palladium-Catalyzed C(sp³)–H and C(sp²)–H Arylation

The flagship application is the Pd(II)-catalyzed arylation of both aliphatic and aromatic carboxylic acid amides. This method allows for the direct formation of C-C bonds at positions that are traditionally non-reactive.[1] The reaction exhibits broad substrate scope, tolerating various functional groups, and is particularly advantageous for creating sterically congested quaternary centers.[1][2]

| Substrate Type | C-H Bond Type | Coupling Partner | Typical Yield | Reference |

| Aliphatic Carboxylic Acid | γ-C(sp³)–H | Aryl Iodides | Good to Excellent | [1][2] |

| β-Quaternary Aliphatic Acid | γ-C(sp³)–H | Aryl Iodides | Good | [1] |

| Aromatic Carboxylic Acid | β-C(sp²)–H | Aryl Iodides | Good to Excellent | [1] |

| Phenylacetic Acid Derivatives | γ-C(sp²)–H | Aryl Iodides | High | [5] |

Copper-Catalyzed C(sp²)–H Amination

Beyond palladium catalysis, the AMP group is also an effective director for copper-catalyzed reactions. It enables the ortho-amination of β-C(sp²)–H bonds on aromatic substrates.[6][7] This cross-dehydrogenative amination proceeds without any additives and demonstrates a wide scope of amine coupling partners, including heterocyclic and aliphatic secondary amines.[6] This application is particularly valuable for synthesizing biologically relevant arylamines, which are key building blocks in pharmaceuticals and agrochemicals.[7]

Experimental Protocols & Workflow

The successful implementation of AMP-directed synthesis follows a logical three-stage workflow: substrate synthesis, C-H functionalization, and directing group removal.

Caption: Fig. 2: General experimental workflow.

Protocol 1: Synthesis of the AMP-Amide Substrate

-

Objective: To couple the carboxylic acid substrate to the AMP directing group.

-

Rationale: This step creates the key substrate that will undergo directed C-H activation. Standard amide coupling conditions are used to ensure high efficiency.

Procedure:

-

To a round-bottom flask charged with the desired carboxylic acid (1.0 equiv.), add dichloromethane (DCM, 0.2 M).

-

Add oxalyl chloride (1.5 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in fresh DCM (0.2 M) and cool the solution to 0 °C.

-

In a separate flask, dissolve 3-amino-1-methylpyridin-2(1H)-one (1.1 equiv.) and triethylamine (Et₃N, 2.5 equiv.) in DCM.

-

Add the solution of the directing group to the acid chloride solution dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure AMP-amide substrate.

Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation

-

Objective: To perform the selective arylation of an aliphatic AMP-amide.

-

Rationale: This protocol uses a Pd(II) catalyst and a silver carbonate oxidant. Silver salts often act as both an oxidant and a halide scavenger, facilitating the catalytic cycle. Tert-amyl alcohol is a common solvent for these reactions, chosen for its high boiling point and stability.

Procedure:

-

To an oven-dried reaction vial, add the AMP-amide substrate (1.0 equiv., ~0.2 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).

-

Add the aryl iodide coupling partner (3.0 equiv.).

-

Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous tert-amyl alcohol (t-AmylOH, 0.1 M) via syringe.

-

Seal the vial and place it in a preheated oil bath at 110 °C.

-

Stir the reaction for 24-48 hours. Monitor progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the arylated product.

Protocol 3: Traceless Removal of the AMP Directing Group

-

Objective: To cleave the arylated product from the AMP auxiliary and recover the directing group.

-

Rationale: The use of boron trifluoride etherate (BF₃·OEt₂) in methanol facilitates the transesterification/hydrolysis of the amide bond under moderately heated conditions, releasing the final product as a methyl ester or carboxylic acid after workup.[5]

Procedure:

-

Dissolve the purified arylated AMP-amide (1.0 equiv.) in methanol (MeOH, 0.1 M) in a sealed tube.

-

Add BF₃·OEt₂ (5.0 equiv.) to the solution.

-

Seal the tube and heat the reaction at 90 °C for 24 hours.

-

Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is neutral/basic.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via column chromatography to isolate the final functionalized methyl ester. The aqueous layer can be further processed to recover the AMP directing group.

Field Insights & Troubleshooting

-

Catalyst Sensitivity: Pd(OAc)₂ is sensitive to air and moisture. Handle it quickly in a glovebox or under a positive pressure of inert gas.

-

Incomplete Conversion: If the C-H activation step stalls, consider increasing the temperature slightly (e.g., to 120-130 °C) or screening a different silver salt oxidant (e.g., Ag₂O or AgOAc). Ensure the solvent is scrupulously dry.

-

Byproduct Formation: Over-arylation or dimerization of the aryl iodide can sometimes occur. Using a slight excess of the AMP-amide substrate relative to the aryl iodide can sometimes mitigate this, although the literature protocol suggests an excess of the iodide.[1]

-

Difficult Cleavage: If the BF₃·OEt₂ cleavage is sluggish, stronger hydrolytic conditions (e.g., aqueous HCl or NaOH at elevated temperatures) can be attempted, but be mindful of the stability of other functional groups in the molecule.

Conclusion

3-Amino-1-methylpyridin-2(1H)-one is more than just another auxiliary; it is a rationally designed, powerful directing group that solves long-standing challenges in regioselective C-H functionalization. Its bidentate nature ensures the formation of a stable metallacycle, providing the conformational rigidity needed for precise activation of remote C-H bonds.[1][4] The operational simplicity of the protocols, combined with the traceless and recoverable nature of the group, makes AMP an invaluable asset for synthetic chemists aiming to build molecular complexity with greater control and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-1-methyl-1 H-pyridin-2-one-Directed PdII Catalysis: C(sp3)-H Activated Diverse Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcgls.com [tcgls.com]

- 4. Buy 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. tcgls.com [tcgls.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed C-H Activation Utilizing 3-Amino-1-methylpyridin-2(1H)-one

Introduction: A New Paradigm in C-H Functionalization

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative discipline in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction. This paradigm shift away from traditional cross-coupling reactions, which necessitate pre-functionalized starting materials, is propelled by the development of sophisticated catalytic systems. Among these, palladium-catalyzed reactions have shown exceptional versatility and functional group tolerance.[1] A critical component of many successful C-H activation strategies is the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.

This application note details the use of 3-amino-1-methylpyridin-2(1H)-one (AMP) as a highly effective N,O-bidentate directing group in palladium-catalyzed C-H activation reactions.[2][3] The unique structural and electronic properties of AMP facilitate the formation of a stable six-membered palladacycle, enabling the activation of historically challenging C(sp³)–H and C(sp²)–H bonds at positions remote to the coordinating functional group.[2][3] Furthermore, the AMP directing group can be tracelessly removed, a significant advantage that enhances the synthetic utility of this methodology.[3] We will provide a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and expert insights into the successful application of this powerful synthetic tool for researchers in academia and the pharmaceutical industry.

Mechanism of Action: The Palladium Catalytic Cycle

The efficacy of 3-amino-1-methylpyridin-2(1H)-one as a directing group is rooted in its ability to form a stable bidentate chelate with the palladium catalyst. This chelation is the linchpin of the catalytic cycle, which is generally believed to proceed through a Pd(II)/Pd(IV) pathway.[4] The key steps are outlined below:

-

Coordination and C-H Activation: The reaction is initiated by the coordination of the substrate, which has been previously coupled with the AMP directing group, to a Pd(II) salt, typically palladium(II) acetate. The bidentate nature of the AMP group, involving the amino nitrogen and the pyridone oxygen, facilitates the formation of a stable six-membered ring intermediate. This pre-organization of the substrate-catalyst complex is crucial for the subsequent C-H activation step. The C-H bond cleavage is thought to occur via a concerted metalation-deprotonation (CMD) mechanism, where an external base, often a carboxylate, assists in the abstraction of the proton.[5] This step results in the formation of a palladacycle, a key intermediate in the catalytic cycle.

-

Oxidative Addition: The resulting Pd(II)-palladacycle then undergoes oxidative addition with an aryl halide (or other coupling partner). This step involves the oxidation of the palladium center from Pd(II) to a high-valent Pd(IV) species. The stability and reactivity of this Pd(IV) intermediate are critical for the efficiency of the overall transformation.

-

Reductive Elimination: The final bond-forming step is the reductive elimination from the Pd(IV) intermediate. This process forms the desired carbon-carbon bond and regenerates a Pd(II) species. The newly formed C-C bond connects the activated carbon of the substrate with the aryl group from the coupling partner.

-

Catalyst Regeneration: The regenerated Pd(II) species can then enter a new catalytic cycle by coordinating with another molecule of the substrate.

Figure 1: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for conducting a palladium-catalyzed C-H arylation reaction using 3-amino-1-methylpyridin-2(1H)-one as a directing group. Optimization of reaction conditions, particularly solvent, base, and temperature, may be necessary for specific substrates.

Protocol 1: Synthesis of the Substrate-AMP Conjugate

Prior to the C-H activation step, the substrate (e.g., a carboxylic acid) must be coupled with the AMP directing group to form an amide bond.

Materials:

-

Carboxylic acid substrate (1.0 equiv)

-

3-Amino-1-methylpyridin-2(1H)-one (AMP) (1.1 equiv)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add AMP (1.1 equiv), BOP reagent (1.2 equiv), and DIPEA (3.0 equiv) at 0 °C under an argon atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), water (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substrate-AMP conjugate.

Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation

This protocol is adapted from the work of Maiti and coworkers for the arylation of aliphatic carboxylic acid derivatives.[3]

Materials:

-

Substrate-AMP conjugate (1.0 equiv, 0.2 mmol)

-

Aryl iodide (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Silver carbonate (Ag₂CO₃) (2.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.0 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Dichloromethane (DCM)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a sealed reaction tube, combine the substrate-AMP conjugate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (1.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane and TFA via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the arylated product.

References

Application Note: Strategic Use of Aminopyridinone Scaffolds in the Convergent Synthesis of Finerenone

Abstract

Finerenone (Kerendia®) is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist, marking a significant advancement in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2][3] Its unique 1,4-dihydropyridine-based tricyclic structure presents distinct synthetic challenges. This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 3-aminopyridin-2(1H)-one derivatives, specifically 4-amino-5-methylpyridin-2(1H)-one, as a pivotal building block in the construction of the finerenone core. We will explore the mechanistic rationale behind its use, present a detailed Hantzsch-type condensation protocol, and offer insights into process optimization for this critical synthetic transformation.

Introduction: Finerenone and the Synthetic Imperative

Finerenone is a next-generation MR antagonist designed to mitigate the pro-inflammatory and pro-fibrotic effects of excessive MR activation, a key driver of cardiorenal damage.[4][5] Unlike traditional steroidal MRAs like spironolactone and eplerenone, finerenone's non-steroidal nature results in a distinct binding mode and a favorable side-effect profile, particularly concerning hyperkalemia and hormonal effects.[4]

The molecular architecture of finerenone is centered on a (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide scaffold. The synthesis of this complex dihydronaphthyridine core is non-trivial and relies on a convergent strategy. One of the most efficient and widely adopted methods is a variation of the Hantzsch dihydropyridine synthesis, a multi-component reaction that constructs the central heterocyclic ring in a single, highly efficient step.[6][7] The success of this strategy is critically dependent on the selection of a suitable amino-component that serves as the nitrogenous backbone for the dihydropyridine ring.

The Central Role of 4-Amino-5-methylpyridin-2(1H)-one

While the topic specifies 3-Amino-1-methylpyridin-2(1H)-one, industrial syntheses of finerenone predominantly utilize the closely related and structurally integral analogue, 4-amino-5-methylpyridin-2(1H)-one . This compound is the direct precursor to the pyridinone portion of the final naphthyridine ring system in finerenone.

Causality of Selection:

-

Structural Integration: The pyridinone ring of this precursor is not a leaving group but is incorporated directly into the final bicyclic naphthyridine structure of finerenone.

-

Reactive Functionality: The primary amine at the 4-position possesses the requisite nucleophilicity to participate in the condensation cascade, ultimately forming one of the nitrogen atoms in the dihydropyridine ring.

-

Strategic Substitution: The methyl group at the 5-position becomes the C8-methyl group in the final finerenone molecule, demonstrating high atom economy.

The core reaction involves the condensation of three key components:

-

An aryl aldehyde: 4-cyano-2-methoxybenzaldehyde , which introduces the C4-substituted phenyl ring.

-

A β-dicarbonyl compound: Typically a β-ketoester or β-ketoamide, such as an acetoacetate derivative, which provides the remaining carbon framework for the dihydropyridine ring.

-

An enamine or amino-precursor: 4-amino-5-methylpyridin-2(1H)-one , which provides the crucial nitrogen atom and the fused pyridinone ring.

This multi-component reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration to furnish the dihydronaphthyridine core.

Synthetic Pathway and Mechanism

The synthesis of the finerenone backbone via Hantzsch-type cyclization is an elegant example of complexity generation in a single step. The process begins with the formation of a Knoevenagel adduct from the aldehyde and the β-dicarbonyl compound, which then undergoes a Michael addition with the aminopyridinone, followed by cyclization and dehydration to yield the stable heterocyclic core.

Caption: Convergent synthesis of the finerenone core.

Detailed Experimental Protocol: Synthesis of the Dihydronaphthyridine Intermediate

This protocol is a representative synthesis adapted from published patent literature, demonstrating the condensation of 4-cyano-2-methoxybenzaldehyde, a β-ketoester equivalent, and 4-amino-5-methylpyridin-2(1H)-one.[8][9]

Materials:

-

Ethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate (1.0 eq)

-

4-amino-5-methylpyridin-2(1H)-one (1.0 eq)[9]

-

Acetic Acid (as solvent)[9]

-

Piperidine (catalyst, optional)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Methyl tert-butyl ether (MTBE) (for trituration/crystallization)[9]

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

Procedure:

-

Reagent Charging: To a round-bottom flask, add 4-cyano-2-methoxybenzaldehyde and ethyl acetoacetate to acetic acid. Stir at room temperature for 30 minutes. To this solution, add 4-amino-5-methylpyridin-2(1H)-one (1.0 eq).[9]

-

Rationale: Pre-mixing the aldehyde and ketoester in an acidic solvent initiates the Knoevenagel condensation. Acetic acid serves as both the solvent and an acid catalyst.

-

-

Reaction: Heat the reaction mixture to 80-95°C and maintain for 6-12 hours.[8][9]

-

Rationale: Elevated temperatures are required to overcome the activation energy for the multi-step cascade and drive the dehydration steps to completion.

-

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting materials is observed.[8][9]

-

Trustworthiness: This step ensures the reaction is complete before proceeding to the work-up, preventing yield loss and simplifying purification.

-

-

Work-up & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-water. Adjust the pH to 7-8 using a saturated sodium bicarbonate solution.[9]

-

Rationale: This quenches the reaction, neutralizes the acidic solvent, and precipitates the crude product.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Rationale: The dihydronaphthyridine product is more soluble in the organic solvent, allowing for its separation from inorganic salts and water-soluble impurities.

-

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Rationale: Washing removes residual acid and salts. Drying removes dissolved water before solvent evaporation.

-

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. To the resulting crude solid, add methyl tert-butyl ether (MTBE) and stir to form a slurry (trituration). Filter the solid, wash with a small amount of cold MTBE, and dry under vacuum.[9]

-

Rationale: Concentration yields the crude product. Trituration with a non-polar solvent like MTBE selectively dissolves unreacted starting materials and by-products, leaving the purer desired product as a solid.

-

Data Summary: Reaction Condition Optimization

The efficiency of the Hantzsch-type synthesis of the finerenone core can be influenced by several factors. The table below summarizes conditions reported in various sources.

| Parameter | Condition 1 | Condition 2 | Reported Yield | Purity | Reference |

| Solvent | Acetic Acid | Diethylene Glycol | 86.2% | 97% | [9] |

| Temperature | 80°C | 85-95°C | - | - | [8][9] |

| Reaction Time | 8 hours | 6-12 hours | - | - | [8][9] |

| Purification | Trituration (MTBE) | Chromatography | 32% (post-chroma) | >95% | [1][9] |

Experimental Workflow Visualization

The following diagram outlines the complete laboratory workflow for the synthesis and isolation of the finerenone precursor.

Caption: Step-by-step workflow for synthesis and purification.

Conclusion

The use of 4-amino-5-methylpyridin-2(1H)-one is a cornerstone in the industrial synthesis of finerenone. Its incorporation via a robust, multi-component Hantzsch-type reaction provides an efficient and atom-economical route to the complex dihydronaphthyridine core. The protocol detailed herein is reliable and scalable, offering a solid foundation for laboratory synthesis. By understanding the causal principles behind each step—from reactant selection to the specific conditions of the work-up—researchers can confidently apply and adapt this methodology for the synthesis of finerenone and its analogues, facilitating further research and development in the field of selective MR antagonism.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Study Suggests Bayer’s Finerenone Slows CKD Progression in Patients With Kidney Disease and T2D - BioSpace [biospace.com]

- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 5. Deep Scientific Insights on Finerenone's R&D Progress, Mechanism of Action, and Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. New Synthetic Route of Finerenone [cjph.com.cn]

- 7. Synthesis of Finerenone [cjph.com.cn]

- 8. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]

- 9. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]

Application Notes & Protocols: The Role of 3-Amino-1-methylpyridin-2(1H)-one as a Key Intermediate in Drug Discovery

Abstract